molecular formula C8H4N2O4 B6297564 N-Nitrophthalamide CAS No. 5336-97-0

N-Nitrophthalamide

Cat. No.: B6297564
CAS No.: 5336-97-0
M. Wt: 192.13 g/mol
InChI Key: JKLDLZVPEFRPLS-UHFFFAOYSA-N
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Description

N-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is introduced into the aromatic ring. This compound is known for its yellow crystalline appearance and has various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrophthalamide can be synthesized through the nitration of phthalimide. The process involves the following steps:

    Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

    Isolation and Purification: The reaction mixture is poured into ice water to precipitate the crude product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Nitrophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products:

    Reduction: N-Aminophthalamide.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

    Hydrolysis: Phthalic acid derivatives.

Scientific Research Applications

N-Nitrophthalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitrophthalamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-Nitrophthalamide can be compared with other nitrophthalimide derivatives:

Uniqueness: this compound’s unique position of the nitro group and its reactivity make it a valuable compound in various chemical processes and research applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility.

Properties

IUPAC Name

2-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLDLZVPEFRPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201526
Record name N-Nitrophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-97-0
Record name N-Nitrophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-NITROPHTHALIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitrophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitrophthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF5552692C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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